molecular formula C17H17NO3S2 B2528836 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2191265-67-3

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2528836
CAS No.: 2191265-67-3
M. Wt: 347.45
InChI Key: KEAYJKOISRFJHD-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique structure combining bithiophene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

    Formation of 2,3’-bithiophene: This can be achieved through the coupling of thiophene derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of 2,3’-bithiophene with ethylene oxide or similar reagents to introduce the hydroxyethyl group.

    Formation of the Furan Carboxamide: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2,5-dimethylfuran-3-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide depends on its application:

    Organic Electronics: Functions as a semiconductor by facilitating charge transport through its conjugated system.

    Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler thiophene derivative used in similar applications.

    2,5-Dimethylfuran: A furan derivative with applications in organic synthesis and materials science.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of bithiophene and furan moieties, which imparts distinct electronic and structural properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-10-7-13(11(2)21-10)17(20)18-8-14(19)16-4-3-15(23-16)12-5-6-22-9-12/h3-7,9,14,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAYJKOISRFJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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